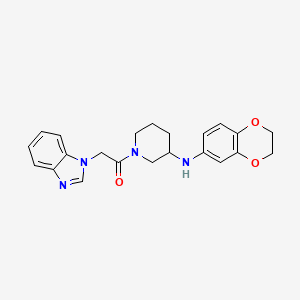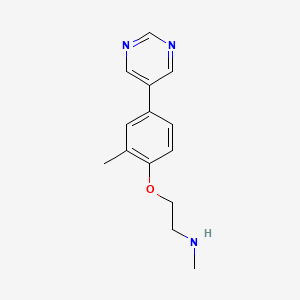![molecular formula C17H28N4O B3813415 1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone](/img/structure/B3813415.png)
1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone
Vue d'ensemble
Description
1-(cyclohexylmethyl)-4-{[3-(1H-pyrazol-1-yl)propyl]amino}-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CP-31398 and is a potential anticancer drug.
Mécanisme D'action
The exact mechanism of action of CP-31398 is not fully understood. However, it is believed to work by inhibiting the activity of the p53 protein. The p53 protein is a tumor suppressor protein that is often mutated in cancer cells, leading to uncontrolled cell growth. CP-31398 has been shown to stabilize the p53 protein, leading to increased apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CP-31398 has also been shown to increase the expression of various genes involved in DNA repair, leading to increased DNA damage in cancer cells. In addition, CP-31398 has been shown to decrease the levels of reactive oxygen species (ROS) in cells, leading to decreased oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CP-31398 in lab experiments is its potential as an anticancer drug. It has been extensively studied and has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using CP-31398 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CP-31398. One area of research is the development of more efficient synthesis methods for CP-31398, which can increase its availability for research purposes. Another area of research is the investigation of CP-31398's potential as a neuroprotective agent, as it has shown promising results in protecting neurons from oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of CP-31398 and its potential as an anticancer drug.
Applications De Recherche Scientifique
CP-31398 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines such as breast, colon, and prostate cancer. CP-31398 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In addition to its anticancer properties, CP-31398 has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-4-(3-pyrazol-1-ylpropylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c22-17-12-16(18-8-4-10-21-11-5-9-19-21)14-20(17)13-15-6-2-1-3-7-15/h5,9,11,15-16,18H,1-4,6-8,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPGJKSYAKUNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3813335.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-propanamine](/img/structure/B3813347.png)
![3-{1-[(3-chloro-2-thienyl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3813349.png)
![2-(2-methoxyethyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3813351.png)
![2-(dimethylamino)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3813352.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(3,4-dimethyl-1H-pyrazol-5-yl)propanamide](/img/structure/B3813371.png)
![2-(2-aminoethyl)-N-[3-(tetrahydro-3-furanyl)propyl]-4-quinazolinamine dihydrochloride](/img/structure/B3813381.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3813384.png)
![1-(2-methoxyethyl)-6-oxo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3813391.png)
![3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3813398.png)


![N-cyclopropyl-1'-[3-(methylthio)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B3813430.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3813431.png)